1-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide
Overview
Description
1-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide is a chemical compound that is commonly used in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors that are involved in inflammatory and immune responses. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit the growth of certain bacteria and fungi. This compound has also been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a useful tool for research related to cancer, autoimmune diseases, and infectious diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research related to 1-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to investigate its potential use in combination with other compounds for the treatment of cancer and other diseases. Additionally, research can be done to optimize the synthesis method and improve the yield of this compound.
Scientific Research Applications
1-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been used in research related to cancer, autoimmune diseases, and infectious diseases.
properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2S/c14-12-4-1-5-13(15)11(12)9-20(18,19)17-8-10-3-2-6-16-7-10/h1-7,17H,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEFOSUQPFOGLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)NCC2=CN=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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